1-(2,5-dimethylbenzyl)-4-piperidinol
Description
1-(2,5-Dimethylbenzyl)-4-piperidinol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 2,5-dimethylbenzyl substituent attached to the nitrogen atom.
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-12(2)13(9-11)10-15-7-5-14(16)6-8-15/h3-4,9,14,16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBLODULJPIARR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCC(CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of piperidine derivatives are highly sensitive to substituent variations. Below is a comparative analysis of 1-(2,5-dimethylbenzyl)-4-piperidinol with key analogs:
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Key Properties/Activities | Source |
|---|---|---|---|---|
| This compound | Piperidinol (4-OH) | 2,5-Dimethylbenzyl | Hypothesized enhanced lipophilicity due to methyl groups; potential CNS activity (inferred) | N/A |
| 1-(4-Methylbenzyl)piperidin-4-yl methanol | Piperidinol (4-OH) | 4-Methylbenzyl, fluorophenyl methanol | Improved selectivity in receptor binding due to fluorophenyl group | |
| 1-Benzyl-2,2-dimethylpiperidin-4-one | Piperidinone (4-ketone) | Benzyl, 2,2-dimethyl | Distinct pharmacological profile (e.g., enzyme inhibition) due to ketone and methyl groups | |
| 1-(3,5-Dimethylbenzoyl)piperidin-4-yl derivatives | Piperidine | 3,5-Dimethylbenzoyl | Enhanced metabolic stability from benzoyl group | |
| 1-(2-(p-Fluorobenzoyl)cyclopropyl)methyl-4-(m-trifluoromethylphenyl)-4-piperidinol | Piperidinol (4-OH) | Trifluoromethylphenyl, cyclopropane | High potency in receptor antagonism due to electron-withdrawing CF₃ group |
Key Observations:
Substituent Position and Lipophilicity: The 2,5-dimethylbenzyl group in the target compound likely increases lipophilicity compared to analogs like 1-(4-methylbenzyl)piperidinol. This could enhance blood-brain barrier penetration but reduce aqueous solubility . Electron-withdrawing groups (e.g., CF₃ in ) improve binding affinity but may reduce metabolic stability.
Functional Group Impact: The hydroxyl group at the 4-position (piperidinol) enables hydrogen bonding, critical for interactions with biological targets like enzymes or receptors. Ketone-containing analogs (e.g., ) exhibit altered reactivity and selectivity due to the absence of a hydroxyl group.
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